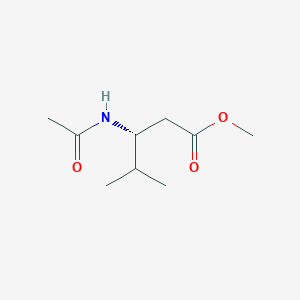
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- is a chiral compound with the molecular formula C9H17NO3 It is an ester derivative of pentanoic acid, featuring an acetylamino group and a methyl group at specific positions on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Pentanoic acid, 3-(acetylamino)-4-methyl-+Methanol→Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Pentanoic acid, 3-(acetylamino)-4-methyl- and methanol.
Reduction: Pentanoic acid, 3-(amino)-4-methyl-, methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 3-methyl-, methyl ester: A simpler ester without the acetylamino group.
Pentanoic acid, 3-hydroxy-, methyl ester: Contains a hydroxyl group instead of an acetylamino group.
Pentanoic acid, 3-oxo-, methyl ester: Features a keto group in place of the acetylamino group.
Uniqueness
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- is unique due to the presence of the chiral center and the acetylamino group, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
507278-27-5 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl (3R)-3-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C9H17NO3/c1-6(2)8(10-7(3)11)5-9(12)13-4/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m1/s1 |
Clé InChI |
WAXGAANECYEIEY-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)[C@@H](CC(=O)OC)NC(=O)C |
SMILES canonique |
CC(C)C(CC(=O)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)
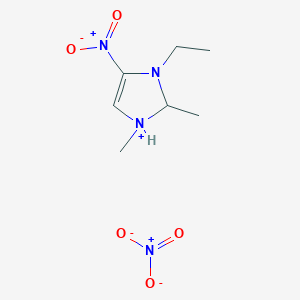

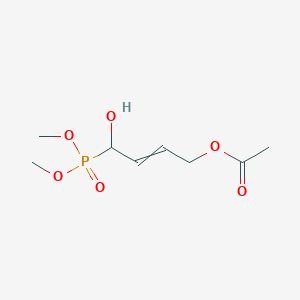
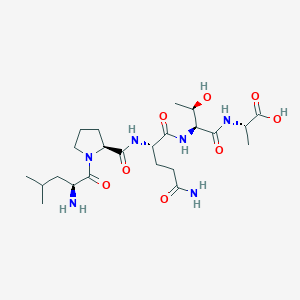
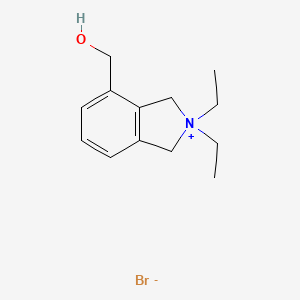
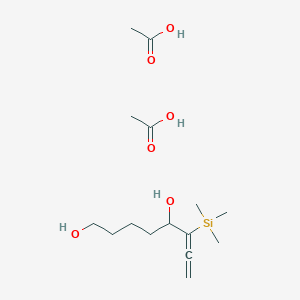
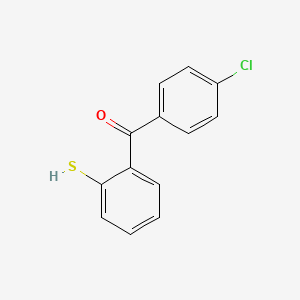


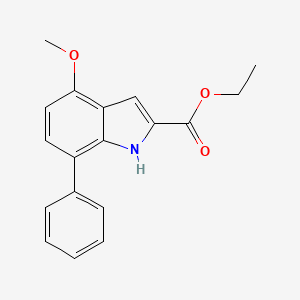

![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
